3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 1886967-25-4 . It is also known as 3-Chloro-bicyclo[1.1.1]pent-1-ylamine hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is C5H9Cl2N . The InChI code for this compound is 1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H .Physical And Chemical Properties Analysis
3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride is a solid at room temperature . It has a molecular weight of 154.04 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride plays a significant role in synthetic chemistry. It's a key building block in organic synthesis, particularly in the construction of bicyclo[1.1.1]pentan-1-amines. For example, Hughes et al. (2019) described a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, indicating its utility in streamlining the synthesis of important building blocks in pharmaceuticals (Hughes et al., 2019). Additionally, Goh et al. (2014) developed a new route to bicyclo[1.1.1]pentan-1-amine, highlighting its potential as a versatile intermediate in medicinal chemistry (Goh et al., 2014).
Chemical Reactions and Transformations
The compound's reactivity has been extensively studied, showing its versatility in various chemical reactions. For instance, Della and Taylor (1991) investigated the metal-halogen exchange process in 1-halobicyclo[1.1.1]pentanes, revealing insights into the compound’s reactivity (Della & Taylor, 1991). Furthermore, Harmata et al. (2021) reported the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines, demonstrating its applicability in creating complex molecular structures (Harmata et al., 2021).
Structural and Spectroscopic Analysis
Structural and spectroscopic studies of 3-chlorobicyclo[1.1.1]pentan-1-amine hydrochloride have contributed to a deeper understanding of its properties. Cox and Harmony (1970) conducted a detailed microwave spectrum analysis, providing essential data on its structural parameters (Cox & Harmony, 1970). Such studies are vital for the design and synthesis of novel compounds in medicinal chemistry.
Pharmacological and Medicinal Chemistry Applications
In medicinal chemistry, the compound is used as a building block for developing new pharmaceuticals. For example, the radical fluorination method described by Goh and Adsool (2015) for synthesizing 3-fluorobicyclo[1.1.1]pentan-1-amine underlines its potential in creating novel drug molecules (Goh & Adsool, 2015).
Safety and Hazards
This compound is classified under GHS07 and comes with a warning signal word . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-chlorobicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN.ClH/c6-4-1-5(7,2-4)3-4;/h1-3,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSGDXVBKMKAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride |
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